molecular formula C18H21N3O2 B2412061 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034209-96-4

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one

Cat. No. B2412061
CAS RN: 2034209-96-4
M. Wt: 311.385
InChI Key: MKONEQTZPKMHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of pyridazinone derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression. It also inhibits the activation of nuclear factor kappa B (NF-κB) which is a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one has been found to have various biochemical and physiological effects. It exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one in lab experiments include its small size, ease of synthesis, and potential therapeutic applications. However, its limitations include its low solubility in water and potential toxicity at high concentrations.

Future Directions

For research on 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in other diseases. Additionally, its potential use as a diagnostic tool for cancer and neurodegenerative diseases should be explored.

Synthesis Methods

The synthesis of 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one involves the reaction of 3-(m-tolyl)propan-1-amine with 3-bromo-5-fluoropyridazine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1-bromo-3-chloropropane and pyrrolidine to obtain the final product.

Scientific Research Applications

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's disease. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(3-methylphenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-4-2-5-15(12-14)7-8-18(22)21-11-9-16(13-21)23-17-6-3-10-19-20-17/h2-6,10,12,16H,7-9,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKONEQTZPKMHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one

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